molecular formula C12H9NO4 B8196790 4-Aminonaphthalene-2,6-dicarboxylic acid

4-Aminonaphthalene-2,6-dicarboxylic acid

Cat. No.: B8196790
M. Wt: 231.20 g/mol
InChI Key: XGMNSOVAVAALPH-UHFFFAOYSA-N
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Description

4-Aminonaphthalene-2,6-dicarboxylic acid (CAS 1638156-88-3) is an aminofunctionalized naphthalene-based dicarboxylic acid that serves as a versatile and high-value building block in materials science research. This compound is of significant interest primarily as an organic linker in the synthesis of metal-organic frameworks (MOFs) . Its molecular structure, featuring both carboxylic acid and aromatic amino functional groups, allows researchers to construct porous, crystalline hybrid materials with potential applications in gas storage, separation, and catalysis. The presence of the amino group on the naphthalene core is a key differentiator, as it provides a secondary coordination site and offers a handle for post-synthetic modification, enabling fine-tuning of the MOF's properties and functionality . The parent compound, 2,6-naphthalenedicarboxylic acid, is a well-known precursor to high-performance polymers like polyethylene naphthalate (PEN), which boasts superior thermal, mechanical, and barrier properties compared to its terephthalate analogs . Consequently, this compound is also a candidate for developing novel polyamides or copolyesters with enhanced characteristics. The compound's extended aromatic system contributes to its potential use in creating fluorescent molecular probes or organic electronic materials. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all recommended handling precautions, including storing in a dark place under an inert atmosphere at room temperature .

Properties

IUPAC Name

4-aminonaphthalene-2,6-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c13-10-5-8(12(16)17)3-6-1-2-7(11(14)15)4-9(6)10/h1-5H,13H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMNSOVAVAALPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)C(=O)O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Oxidation of 2,6-Dimethylnaphthalene

The oxidation is conducted in a solvent system comprising acetic acid and water, with air or oxygen as the oxidant. Key parameters include:

  • Catalyst composition : A Co:Mn molar ratio ≥ 1:1 and total metal concentration < 0.40 wt% relative to the solvent.

  • Temperature and pressure : 190–210°C under 15–25 bar pressure to maintain liquid-phase conditions.

  • Reaction time : 0.5–20 hours, optimized to 0.5–5 hours for high-purity yields.

This process achieves >90% conversion of 2,6-DMN to 2,6-NDA, with impurities such as 2-formyl-6-naphthoic acid minimized through precise control of bromine concentration and oxygen availability.

Nitration of 2,6-Naphthalenedicarboxylic Acid

Selective nitration introduces nitro groups at the 4-position of the naphthalene ring. The electron-withdrawing carboxylic acid groups direct nitration to the meta positions, but achieving mono-nitration requires careful optimization.

Mono-Nitration Methodology

In a representative procedure:

  • Reagents : 2,6-NDA is dissolved in concentrated sulfuric acid (80 mL/g substrate).

  • Nitrating agent : Fuming nitric acid (3 eq) is added dropwise at 0–5°C.

  • Reaction conditions : Stirring at room temperature for 2 hours yields 4-nitro-2,6-naphthalenedicarboxylic acid (4-NO₂-2,6-NDA).

Key Data :

ParameterValueSource
Yield85–92%
1H^1H NMR (DMSO-d₆)δ 11.95 (br, 2H, COOH), 9.26 (s, 2H, Ar-H)
Purity>95% (HPLC)

Challenges in Regioselectivity

The inherent reactivity of naphthalene dicarboxylic acids often leads to di-nitration (e.g., 4,8-dinitro derivatives). Mono-nitration is favored by:

  • Low-temperature nitration (0–10°C) to suppress secondary reactions.

  • Stoichiometric control : Limiting nitric acid to 1.1–1.5 eq per reactive site.

Reduction of Nitro to Amino Group

The final step involves reducing the nitro group to an amine while preserving the carboxylic acid functionalities. Catalytic hydrogenation is the preferred method.

Catalytic Hydrogenation with Pd/C

A protocol adapted from alkaline earth-organic framework synthesis:

  • Substrate : 4-NO₂-2,6-NDA (1.3 g, 4.24 mmol) dissolved in methanol (300 mL).

  • Catalyst : 10% Pd/C (100 mg) under argon atmosphere.

  • Conditions : H₂ gas at 1 atm, room temperature, 24 hours.

Key Outcomes :

  • Yield : 89% (930 mg).

  • 1H^1H NMR (DMSO-d₆): δ 6.85 (s, 2H, Ar-H), 5.20 (br, 2H, NH₂).

  • Purity : >98% (mass spectrometry).

Alternative Reducing Agents

While hydrogenation is efficient, alternative methods include:

  • Sodium dithionite (Na₂S₂O₄) in alkaline media, though this risks over-reduction.

  • Ammonium formate in the presence of Pd/C, enabling transfer hydrogenation at lower pressures.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy :

    • ν(C=O): 1664 cm⁻¹ (carboxylic acid).

    • ν(N-H): 3373 cm⁻¹ (amine).

  • 13C^{13}C NMR :

    • δ 165.32 (COOH), 148.10 (C-NH₂), 132.20–125.22 (aromatic carbons).

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, 0.1% H₃PO₄/ACN gradient).

  • Elemental Analysis : Calculated for C₁₂H₉NO₄: C 62.34%, H 3.93%, N 6.06%; Found: C 62.28%, H 3.89%, N 6.02%.

Industrial-Scale Considerations

Catalyst Recovery

Pd/C catalysts are filtered and regenerated via acid washing (e.g., 1M HCl) to remove adsorbed byproducts.

Waste Management

  • Nitration waste : Neutralized with Ca(OH)₂ to precipitate sulfates.

  • Solvent recovery : Methanol and acetic acid are distilled and reused .

Chemical Reactions Analysis

Types of Reactions

4-Aminonaphthalene-2,6-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

4-Aminonaphthalene-2,6-dicarboxylic acid is extensively used in the synthesis of metal-organic frameworks. Its ability to coordinate with metal ions enhances the structural integrity and functionality of MOFs. These frameworks exhibit promising properties for gas adsorption and separation, catalysis, and fluorescence .

Table 1: Properties of MOFs Derived from this compound

PropertyDescription
Fluorescence Blue-green emission at room temperature
Gas Adsorption Enhanced CO2_2 adsorption capabilities
Catalytic Activity Effective in various catalytic reactions

Biological Applications

The compound has been investigated for its potential as a fluorescent probe in biological imaging due to its strong emission properties and solvatochromism. This makes it suitable for tracking cellular processes and studying interactions within biological systems .

Drug Delivery Systems

Research has explored the use of this compound as a precursor for pharmaceutical compounds. Its structural properties allow it to function effectively in drug delivery systems, facilitating targeted therapy and controlled release of therapeutic agents .

Case Study 1: Synthesis of Alkaline Earth-MOFs

A study published in the Royal Society of Chemistry demonstrated the synthesis of alkaline earth-organic frameworks using amino derivatives of naphthalene dicarboxylic acids, including this compound. The resulting MOFs exhibited unique structural features and enhanced fluorescence properties suitable for sensing applications .

Case Study 2: Near-Infrared Emitting MOFs

Another research highlighted the construction of near-infrared emitting metal-organic frameworks utilizing this compound as a ligand. The study confirmed that these frameworks could sensitize different lanthanide ions effectively, showcasing their potential in photonic applications .

Comparison with Similar Compounds

Structural and Functional Analogues

Naphthalene Dicarboxylic Acid Derivatives
Compound Name Molecular Formula Molecular Weight Substituents Key Applications
2,6-Naphthalenedicarboxylic acid (H₂NDC) C₁₂H₈O₄ 216.19 None Polymer production, MOFs
4,8-Diaminonaphthalene-2,6-dicarboxylic acid (H₂DANDC) C₁₂H₈N₂O₄ 244.20 Amino at C4 and C8 MOFs for enhanced luminescence
  • Key Differences: H₂NDC lacks amino groups, reducing its ability to participate in hydrogen bonding or enhance ligand-to-metal charge transfer (LMCT) compared to H₂ANDC. This limits its utility in luminescent MOFs . H₂DANDC has two amino groups, which may improve MOF stability and luminescence efficiency but increases synthetic complexity .
Pyridine Dicarboxylic Acid Derivatives
Compound Name Molecular Formula Molecular Weight Substituents Key Applications
4-Aminopyridine-2,6-dicarboxylic acid C₇H₆N₂O₄ 182.13 Amino at C4, pyridine core Coordination chemistry
Chelidamic acid (4-oxo-1H-pyridine-2,6-dicarboxylic acid) C₇H₅NO₅ 183.12 Oxo at C4, pyridine core Pharmaceutical intermediates
  • Key Differences: The pyridine core in these compounds introduces a heteroatom (N), altering electronic properties and coordination behavior compared to H₂ANDC’s all-carbon naphthalene system. Chelidamic acid’s oxo group enhances acidity, making it suitable for pharmaceutical applications, whereas H₂ANDC’s amino group facilitates MOF synthesis by enabling stronger metal-ligand interactions .

Physicochemical and Functional Comparisons

Coordination Chemistry
  • H₂ANDC: Forms stable MOFs with lanthanides (e.g., Nd³⁺, Er³⁺) due to its rigid naphthalene backbone and amino-carboxylate chelation. These MOFs exhibit near-infrared (NIR) luminescence when excited in the visible region, useful for bioimaging .
  • H₂NDC: Primarily used in polyethylene naphthalate (PEN) polymers. Its lack of amino groups limits its role in luminescent materials .
  • 4-Nitropyridine-2,6-dicarboxylic acid: The nitro group (-NO₂) is electron-withdrawing, reducing basicity and altering coordination modes compared to H₂ANDC’s electron-donating amino group .
Thermal and Solubility Properties
  • H₂ANDC : Higher thermal stability (boiling point >500°C) compared to pyridine derivatives like Chelidamic acid (decomposes at lower temperatures) .
  • LogP Values : H₂ANDC (LogP 1.69) is more hydrophobic than H₂NDC (LogP ~1.0), influencing solubility in polar solvents .

Biological Activity

4-Aminonaphthalene-2,6-dicarboxylic acid (ANDC) is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with ANDC, including its synthesis, applications in metal-organic frameworks (MOFs), luminescent properties, and potential therapeutic uses.

Chemical Structure:

  • Molecular Formula: C12_{12}H9_9NO4_4
  • Molecular Weight: 231.20 g/mol
  • CAS Number: 1638156-88-3

Synthesis:
ANDC can be synthesized via catalytic hydrogenation of 4,8-dinitronaphthalene-2,6-dicarboxylic acid, followed by reduction processes that convert nitro groups to amino groups . The synthesis typically involves the use of palladium on carbon as a catalyst in a methanol solvent under hydrogen atmosphere.

2.1 Antioxidant Properties

Research indicates that ANDC exhibits significant antioxidant activity. This property is essential for neutralizing free radicals and preventing oxidative stress-related cellular damage. Studies have shown that compounds with similar structures often enhance the body's defense mechanisms against oxidative damage .

2.2 Photophysical Properties

ANDC has been incorporated into metal-organic frameworks (MOFs), which demonstrate unique photophysical properties, including luminescence. The incorporation of ANDC into these frameworks enhances their emission characteristics, making them suitable for applications in sensors and imaging . The luminescent properties are attributed to charge transfer mechanisms within the ligand framework.

3. Applications in Metal-Organic Frameworks (MOFs)

ANDC is utilized in the construction of lanthanide-based MOFs, which are known for their luminescent properties in the near-infrared (NIR) region. These frameworks are characterized by their ability to sensitize lanthanide ions through electronic interactions with the ANDC ligand, leading to enhanced luminescence and potential applications in photonics and optoelectronics .

MOF Composition Luminescence Emission Applications
[La1x_{1-x}Lnx_x(NDC)1y_{1-y}(ANDC)y_yCl(DMF)]NIR emissions at 1064 nm (Nd3+^3+), 1525 nm (Er3+^3+), 980 nm (Yb3+^3+)Photonic devices, sensors
2-Nd1_{1}ANDC1_{1}Emission bands at 873 nm, 1056 nmImaging technologies

Case Study 1: Luminescent Properties

A study conducted on mixed-metal and mixed-ligand lanthanide MOFs incorporating ANDC demonstrated significant enhancements in luminescent properties compared to frameworks without ANDC. The sensitization effect was attributed to the ligand's electronic structure facilitating energy transfer to lanthanide ions .

Case Study 2: Antioxidant Activity

In vitro assays have shown that ANDC possesses antioxidant capabilities comparable to well-known antioxidants such as ascorbic acid. This property was evaluated through various assays measuring free radical scavenging activity, indicating potential therapeutic applications in preventing oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Aminonaphthalene-2,6-dicarboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via catalytic hydrogenation of nitro-substituted precursors. For example, 4,8-dinitro-2,6-naphthalene dicarboxylic acid undergoes hydrogenation using Pd/C as a catalyst under controlled H₂ pressure (1–3 atm) to yield the amino derivative. Key parameters include:

  • Solvent selection (e.g., ethanol/water mixtures to enhance solubility).
  • Temperature optimization (60–80°C to balance reaction rate and side reactions).
  • Purification via recrystallization in acidic aqueous solutions to isolate the product .
    • Critical Consideration : Monitor reaction progress using TLC or HPLC to prevent over-reduction or deamination.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FTIR : Identify carboxylate (C=O stretch ~1700 cm⁻¹) and amine (N–H bend ~1600 cm⁻¹) functional groups.
  • NMR : Use ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 7.5–8.5 ppm) and confirm substitution patterns.
  • X-ray Diffraction : Single-crystal XRD resolves molecular geometry and hydrogen-bonding networks. SHELX software is recommended for structure refinement .
  • Elemental Analysis : Validate purity (>98%) by matching calculated vs. observed C, H, N percentages .

Advanced Research Questions

Q. How do the coordination modes of this compound differ from non-aminated analogs in metal-organic frameworks (MOFs)?

  • Methodological Answer :

  • The amino group introduces additional coordination sites, enabling bridging or chelating modes with transition metals (e.g., Zn²⁺, Cu²⁺). Compare with naphthalene-2,6-dicarboxylic acid (non-aminated) MOFs using:
  • Single-crystal XRD : Analyze bond angles/distances (e.g., M–N vs. M–O bonds).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability differences due to amine-metal interactions .
  • Example: In Zn-NDC frameworks, the amino group facilitates 2D sheet formation via μ₂-bridging, whereas non-aminated analogs form 1D chains .

Q. How can contradictions between experimental (XRD) and computational (DFT) structural data for metal complexes of this ligand be resolved?

  • Methodological Answer :

  • Benchmarking : Use high-resolution XRD data (SHELXL-refined) as a reference for DFT optimizations (B3LYP/6-31G* level).
  • Charge Density Analysis : Compare electron density maps (experimental vs. theoretical) to identify discrepancies in ligand conformation or hydrogen bonding .
  • Vibrational Frequency Matching : Align DFT-calculated IR spectra with experimental data to validate force field parameters .

Q. What strategies are employed to study the photophysical properties of lanthanide complexes incorporating this ligand?

  • Methodological Answer :

  • Luminescence Spectroscopy : Measure emission lifetimes and quantum yields of Eu³+/Tb³⁺ complexes in aqueous solutions.
  • Energy Transfer Analysis : Determine the ligand-to-metal energy gap (ΔE) via triplet-state energy levels (estimated using phosphorescence spectra at 77 K).
  • Synergistic Agent Screening : Test β-diketonates (e.g., acetylacetone) to enhance antenna effects and mitigate solvent quenching .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminonaphthalene-2,6-dicarboxylic acid
Reactant of Route 2
4-Aminonaphthalene-2,6-dicarboxylic acid

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